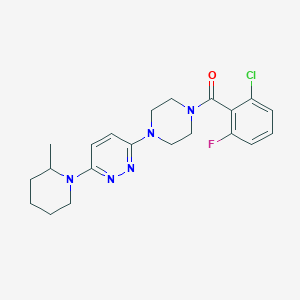
(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25ClFN5O and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes multiple functional groups and heterocycles. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Pharmacological Potential
Research indicates that compounds with similar structural frameworks often exhibit significant bioactivity across various therapeutic areas, including:
- Antimicrobial Activity : The presence of piperazine suggests potential effectiveness against bacterial infections.
- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Studies and Research Findings
- Antitubercular Activity : A study on substituted piperazine derivatives demonstrated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis. For example, derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for development as anti-tubercular agents .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines, revealing that many derivatives are non-toxic at effective concentrations. Such findings are crucial for assessing the safety profile of new therapeutic agents .
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 1.35 | Antitubercular |
| Compound B | Structure B | 2.18 | Anticancer |
| Compound C | Structure C | 0.06 | Anticancer |
This table illustrates the comparative bioactivity of similar compounds, emphasizing the potential of this compound in therapeutic applications.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity using various reagents and conditions. The synthetic pathways often include:
- Nucleophilic Substitution Reactions : Essential for introducing halogen substituents.
- Coupling Reactions : Useful for forming the piperazine and pyridazine linkages.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O/c1-15-5-2-3-10-28(15)19-9-8-18(24-25-19)26-11-13-27(14-12-26)21(29)20-16(22)6-4-7-17(20)23/h4,6-9,15H,2-3,5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHWWINPPGCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














